3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine

Physicochemical properties Ligand efficiency Drug-likeness

3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is a heterocyclic small molecule (MW 355.21 g/mol, C12H11BrN4O2S) that incorporates a 3-bromopyridine ring, a central pyrrolidine amide linker, and a 1,2,5-thiadiazol-3-yloxy pendant. The compound belongs to the pyridinyl-thiadiazole class, which has been validated as a noncanonical kinase hinge-binding scaffold with demonstrated potent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Molecular Formula C12H11BrN4O2S
Molecular Weight 355.21
CAS No. 2097928-58-8
Cat. No. B2759164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine
CAS2097928-58-8
Molecular FormulaC12H11BrN4O2S
Molecular Weight355.21
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C12H11BrN4O2S/c13-9-3-8(4-14-5-9)12(18)17-2-1-10(7-17)19-11-6-15-20-16-11/h3-6,10H,1-2,7H2
InChIKeyWRIMJQWNCQKVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine (CAS 2097928-58-8): Structural and Procurement Baseline


3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is a heterocyclic small molecule (MW 355.21 g/mol, C12H11BrN4O2S) that incorporates a 3-bromopyridine ring, a central pyrrolidine amide linker, and a 1,2,5-thiadiazol-3-yloxy pendant [1]. The compound belongs to the pyridinyl-thiadiazole class, which has been validated as a noncanonical kinase hinge-binding scaffold with demonstrated potent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [2]. It is currently listed in vendor catalogs at 95% purity and is available for research procurement [1].

Why Generic Substitution Is Not Viable for 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine


In-class pyridine-pyrrolidine-carbonyl compounds cannot be interchanged with this molecule without losing the 1,2,5-thiadiazol-3-yloxy group, which is the pharmacophoric element responsible for noncanonical hinge binding in the IRAK4 kinase pocket [1]. The thiadiazole sulfur engages in a rare intermolecular noncovalent S–O interaction with the kinase hinge region [1], a binding mode absent in simple bromopyridine-pyrrolidine amides (e.g., CAS 1090388-79-6). Additionally, the 3-bromo substituent on the pyridine ring provides a synthetic handle for further functionalization (e.g., Suzuki coupling) that is absent in non-halogenated analogs , making substitution scientifically non-equivalent.

3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine: Quantitative Differentiation Evidence vs. Analogues


Physicochemical Differentiation versus Des-thiadiazole Analog (CAS 1090388-79-6)

The target compound exhibits a significantly higher molecular weight (355.22 g/mol) and topological polar surface area (tPSA = 87 Ų) compared to the des-thiadiazole analog 3-bromo-5-(pyrrolidinocarbonyl)pyridine (MW = 255.10 g/mol, tPSA = 33 Ų) [1]. This difference reflects the presence of the 1,2,5-thiadiazol-3-yloxy group, which adds two hydrogen bond acceptors and increases the polar surface area, parameters known to influence permeability and target residence time [1].

Physicochemical properties Ligand efficiency Drug-likeness

Synthetic Versatility: Bromine as a Functionalization Handle versus Methoxy Analog

The 3-bromine atom on the pyridine ring provides a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic derivatization for structure-activity relationship (SAR) studies [1]. In contrast, the methoxy analog (2-methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine) offers no equivalent handle for late-stage diversification.

Synthetic chemistry Cross-coupling Structure-activity relationship

Kinase Hinge-Binding Potential: Class-Level IRAK4 Inhibitory Activity

Pyridinyl-thiadiazoles have been structurally validated as noncanonical IRAK4 hinge binders, with the thiadiazole sulfur forming a rare intermolecular S–O interaction with the kinase hinge backbone [1]. Compounds 19 and 22 from this series demonstrated potent IRAK4 inhibition (IC50 values in the low nanomolar range) and oral bioavailability in preclinical models [1]. The target compound shares the pyridine-thiadiazole-pyrrolidine scaffold of this series and is therefore predicted to engage IRAK4 via the same noncanonical binding mode.

Kinase inhibition IRAK4 Noncanonical hinge binder

Procurement-Grade Purity and Availability Benchmarking

The target compound is listed at 95% purity by specialty chemical suppliers (e.g., EvitaChem, catalog EVT-2896238) . In comparison, the des-thiadiazole analog 3-bromo-5-(pyrrolidinocarbonyl)pyridine is available at 98% purity from abcr GmbH . The 3% purity differential is offset by the structural complexity increment (one additional heterocyclic ring, two additional heteroatoms) in the target compound.

Compound procurement Purity Vendor qualification

3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine: Prioritized Application Scenarios


IRAK4 Kinase Inhibitor Screening and SAR Development

This compound is best positioned as a starting scaffold for IRAK4 inhibitor lead optimization programs. The pyridine-thiadiazole-pyrrolidine core matches the pharmacophore of validated IRAK4 noncanonical hinge binders [1], and the 3-bromo substituent enables rapid analog synthesis via cross-coupling to explore potency and selectivity [2]. Procurement is warranted for teams seeking to establish or expand IRAK4-targeted chemical series.

Kinome-Wide Selectivity Profiling of Noncanonical Hinge Binders

Given the rarity of sulfur-oxygen noncovalent hinge interactions documented for the thiadiazole class [1], this compound can serve as a probe to systematically assess kinome-wide selectivity of noncanonical hinge binders versus conventional ATP-competitive inhibitors. The bromine atom also permits attachment of affinity tags or fluorophores for chemoproteomic target engagement studies.

Fragment-Based and Structure-Guided Drug Design Campaigns

With a molecular weight of 355 Da and a tPSA of 87 Ų, the compound resides at the upper boundary of fragment-like chemical space but retains sufficient ligand efficiency for fragment evolution [1]. X-ray crystallography of related pyridinyl-thiadiazoles (PDB: 9PSS, 9PSU) [2] provides direct structural templates for structure-based design using this scaffold.

Quote Request

Request a Quote for 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.